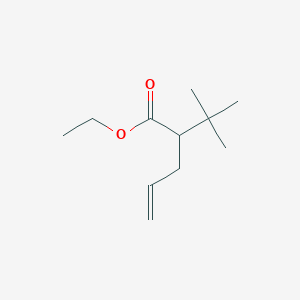

Ethyl 2-tert-butylpent-4-enoate

Description

BenchChem offers high-quality Ethyl 2-tert-butylpent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-tert-butylpent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-tert-butylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-6-8-9(11(3,4)5)10(12)13-7-2/h6,9H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGBWTOZHJWQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-tert-butylpent-4-enoate IUPAC name and structure

Structure, Synthesis, and Applications in Sterically Demanding Scaffolds

Executive Summary

Ethyl 2-tert-butylpent-4-enoate is a specialized ester intermediate characterized by significant steric bulk at the

Structural Elucidation & Nomenclature

IUPAC Nomenclature Breakdown

The systematic naming follows the hierarchy of functional groups, prioritizing the ester.

-

Parent Chain: Pent-4-enoate (5-carbon chain ending in an ester, with a double bond at C4).

-

Principal Functional Group: Ethyl ester (Ethyl group attached to oxygen).

-

Substituent: tert-Butyl group at position 2 (the

-carbon).

Full Name: Ethyl 2-(1,1-dimethylethyl)pent-4-enoate

Common Name: Ethyl 2-tert-butylpent-4-enoate

Formula:

Structural Analysis

The molecule features a chiral center at C2, rendering it racemic unless synthesized via asymmetric catalysis. The tert-butyl group locks the conformation, severely restricting rotation around the C1-C2 bond.

| Position | Functionality | Chemical Shift ( | Characteristics |

| C1 | Carbonyl (Ester) | - | Electrophilic center, shielded by C2-tBu. |

| C2 | ~2.1 - 2.3 (dd) | Sterically crowded; methine proton. | |

| C3 | Allylic | ~2.3 - 2.5 (m) | Bridge to alkene. |

| C4=C5 | Terminal Alkene | ~5.0 (m), ~5.7 (m) | Reactive handle for functionalization (e.g., iodolactonization). |

| t-Bu | Substituent | ~1.0 (s, 9H) | Intense singlet; diagnostic signal. |

Synthetic Methodology

Direct esterification of 2-tert-butylpent-4-enoic acid is inefficient due to the steric hindrance surrounding the carboxyl group (the "Newman Rule of 6"). The preferred route is the

Retrosynthetic Logic

The C2-C3 bond is the strategic disconnection.

-

Nucleophile: Enolate of ethyl 3,3-dimethylbutanoate (commercially available or synthesized from tert-butylacetic acid).

-

Electrophile: Allyl bromide (highly reactive, unhindered electrophile).

Reaction Workflow Diagram

The following diagram illustrates the critical pathway, highlighting the kinetic control required to prevent Claisen condensation side reactions.

Caption: Kinetic enolate generation followed by SN2 allylation. High contrast nodes indicate reactant phases.

Detailed Experimental Protocol

Safety: LDA (Lithium Diisopropylamide) is pyrophoric and moisture-sensitive. Perform all steps under Argon/Nitrogen.

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to generate LDA.

-

Add ethyl 3,3-dimethylbutanoate (1.0 equiv) dropwise. Note: The bulky t-butyl group makes the

-proton less accessible; allow 45-60 minutes for complete deprotonation.

-

-

Alkylation:

-

Add Allyl Bromide (1.2 equiv) dropwise to the cold enolate solution.

-

Crucial Step: Add HMPA or DMPU (1-2 equiv) if reaction is sluggish. These polar aprotic cosolvents dissociate lithium aggregates, increasing the reactivity of the bulky enolate.

-

Allow the mixture to warm slowly to 0°C over 2 hours.

-

-

Quench & Isolation:

-

Quench with saturated aqueous

. -

Extract with diethyl ether (3x). Wash combined organics with brine.[2]

-

Dry over

and concentrate in vacuo. -

Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). The product is a clear, colorless oil.

-

Applications in Drug Development[1][3][4]

Metabolic Stability (Steric Shielding)

The tert-butyl group at the

-

Ester Hydrolysis: Carboxylesterases require access to the carbonyl carbon. The bulky tert-butyl group blocks the trajectory of the attacking water/serine nucleophile, significantly increasing the half-life (

) in plasma compared to linear analogs. -

Oxidation: The lack of

-hydrogens on the tert-butyl group itself, combined with its shielding of the backbone

Synthetic Utility: Lactonization

This molecule is a precursor to sterically crowded

Caption: Conversion of the alkene tail to a gamma-lactone via iodolactonization.

Analytical Characterization Data (Predicted)

To validate the synthesis, compare experimental data against these standard values.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 1735 | Strong ester C=O stretch (slightly higher freq due to steric strain). |

| IR Spectroscopy | 1640 | Weak C=C alkene stretch. |

| tert-Butyl group (highly characteristic). | ||

| Internal alkene proton (H at C4). | ||

| Ethyl ester | ||

| ~175 ppm | Carbonyl carbon. | |

| ~32 ppm | Quaternary carbon of tert-butyl group. |

References

-

IUPAC Nomenclature & Structure

-

Synthetic Methodology (Enolate Alkylation)

-

Metabolic Stability & Steric Hindrance

Sources

Stereochemistry of Ethyl 2-tert-butylpent-4-enoate

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological activity. In drug development, where molecules interact with complex, chiral biological systems, understanding and controlling stereochemistry is paramount for ensuring safety, efficacy, and selectivity. This guide focuses on Ethyl 2-tert-butylpent-4-enoate, a model compound featuring a single stereocenter at the α-position. We will provide a comprehensive exploration of its stereochemical properties, from advanced stereoselective synthesis and high-fidelity analytical characterization to the profound implications of its chirality in a pharmacological context. This document serves as a technical resource, blending foundational principles with field-proven methodologies for professionals engaged in the design and development of chiral molecules.

The Central Role of Chirality in Molecular Science

In the intricate landscape of biological systems, molecular recognition is governed by precise three-dimensional interactions. Proteins, enzymes, and receptors are inherently chiral, meaning they can differentiate between the non-superimposable mirror-image forms, or enantiomers, of a chiral molecule.[1][2] This selectivity has profound consequences in pharmacology. One enantiomer of a drug (the eutomer) may elicit the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less active, or, in some cases, responsible for adverse or toxic effects.[2][3]

The U.S. Food and Drug Administration (FDA) recognized this critical issue and, in 1992, issued guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in development.[2] These regulations require that each enantiomer be treated as a distinct chemical entity, necessitating robust methods for their synthesis and analysis.[2]

Ethyl 2-tert-butylpent-4-enoate serves as an excellent case study. Its structure contains a single chiral center at the C2 carbon, which is bonded to four different substituents: a bulky tert-butyl group, an ethyl ester, a hydrogen atom, and an allyl group. This arrangement gives rise to two enantiomers: (R)-ethyl 2-tert-butylpent-4-enoate and (S)-ethyl 2-tert-butylpent-4-enoate. This guide will detail the methodologies required to synthesize and analyze these specific stereoisomers.

Caption: The (R) and (S) enantiomers of ethyl 2-tert-butylpent-4-enoate.

Stereoselective Synthesis: The Dynamic Kinetic Resolution (DKR) Approach

To study the distinct biological properties of each enantiomer, they must first be obtained in high stereochemical purity. While classical resolution and asymmetric synthesis are valid strategies, Dynamic Kinetic Resolution (DKR) offers a highly efficient and practical process for converting a racemic mixture entirely into a single, desired enantiomer, achieving theoretical yields of up to 100%.[1][4]

DKR combines the stereoselectivity of an enzymatic reaction with the simultaneous, in-situ racemization of the less reactive enantiomer.[5] This dual-catalyst system ensures that the entire starting material pool is converted into the target stereoisomer. For the synthesis of enantiopure ethyl 2-tert-butylpent-4-enoate's precursor alcohol, a combination of a lipase enzyme and a ruthenium catalyst is a well-established and powerful choice.[1][5]

Causality of Component Selection:

-

Lipase (e.g., Candida antarctica Lipase B, CALB): Lipases are highly effective biocatalysts for the stereoselective acylation of alcohols.[1] In a racemic mixture of the precursor alcohol (2-tert-butylpent-4-en-1-ol), the enzyme's chiral active site will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other.[4]

-

Ruthenium Catalyst (e.g., Shvo's catalyst): This transition metal complex serves as the racemization catalyst.[4] It efficiently converts the unreacted, slower-reacting S-alcohol into the R-alcohol via a reversible hydrogen transfer mechanism. This ensures the substrate pool for the lipase is continuously replenished with the preferred enantiomer.

-

Acyl Donor (e.g., Ethyl Acetate or Isopropenyl Acetate): This reagent provides the acyl group for the enzymatic esterification. Isopropenyl acetate is particularly advantageous as its byproduct, acetone, is volatile and easily removed, simplifying product purification.[5]

Caption: Workflow for Dynamic Kinetic Resolution (DKR) of the precursor alcohol.

Experimental Protocol: DKR Synthesis of (R)-2-tert-butylpent-4-enyl acetate

Materials:

-

Racemic 2-tert-butylpent-4-en-1-ol

-

Immobilized Candida antarctica Lipase B (CALB)

-

Shvo's catalyst (or a similar Ru-based racemization catalyst)

-

Isopropenyl acetate (acyl donor)

-

Anhydrous toluene (solvent)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

-

Reagent Addition: To the flask, add racemic 2-tert-butylpent-4-en-1-ol (1.0 equiv), anhydrous toluene, isopropenyl acetate (2.0 equiv), and the Ruthenium catalyst (e.g., 1-2 mol%).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Enzyme Addition: Add immobilized CALB (e.g., 20 mg/mmol of substrate).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir vigorously. The elevated temperature is compatible with both the enzyme and the racemization catalyst.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral Gas Chromatography (GC) or HPLC to determine the conversion and enantiomeric excess (ee) of the product ester.

-

Workup: Once the reaction reaches completion (>99% conversion), cool the mixture to room temperature. Filter off the immobilized enzyme (which can often be recycled).

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor. Purify the resulting crude oil via flash column chromatography on silica gel to yield the enantiomerically pure (R)-2-tert-butylpent-4-enyl acetate.

-

Final Step (Esterification): The resulting chiral acetate can be transesterified or hydrolyzed and then re-esterified using standard methods to produce the final target, ethyl (R)-2-tert-butylpent-4-enoate.

High-Fidelity Stereochemical Analysis

Confirming the stereochemical purity of the synthesized product is a non-negotiable step. Two primary techniques provide quantitative and qualitative data on enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analytes. These transient, unequal interactions cause one enantiomer to be retained longer on the column, resulting in separation.[3]

Causality of Method Selection:

-

Stationary Phase: For α-substituted esters like ethyl 2-tert-butylpent-4-enoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective. The chiral grooves and cavities of these polymers provide multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance) that facilitate enantiomeric recognition.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The ratio is optimized to achieve a balance between good resolution and reasonable analysis time.

Caption: Principle of enantiomeric separation by Chiral HPLC.

Protocol: Chiral HPLC Analysis

-

System Preparation: Equilibrate a chiral HPLC system equipped with a polysaccharide-based column (e.g., Chiralcel OD-H) with the mobile phase (e.g., 98:2 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

-

Sample Preparation: Prepare a dilute solution of the synthesized ethyl 2-tert-butylpent-4-enoate in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the column eluent using a UV detector at an appropriate wavelength (e.g., 210 nm for the ester carbonyl group).

-

Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area_R - Area_S| / (Area_R + Area_S)) * 100.

Table 1: Representative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |

| (S)-enantiomer | 5.8 | 1,520 | 0.5 |

| (R)-enantiomer | 7.2 | 302,480 | 99.5 |

| Result | 99.0% ee |

NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC excels at quantification, NMR spectroscopy can provide structural confirmation and assign absolute configuration when using a chiral derivatizing agent (CDA). A CDA, itself enantiomerically pure, reacts with both enantiomers of the analyte to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

For an ester like our target molecule, a common approach involves hydrolysis to the corresponding carboxylic acid, followed by reaction with an enantiopure chiral alcohol (e.g., (R)-1-phenylethanol) to form diastereomeric esters. The protons near the newly formed diastereomeric centers will experience different chemical environments, leading to separate signals in the ¹H NMR spectrum. The relative integration of these signals allows for the determination of enantiomeric purity.[6]

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters

| Proton Signal | (R,R)-Diastereomer (ppm) | (S,R)-Diastereomer (ppm) |

| α-H | 2.15 (doublet) | 2.18 (doublet) |

| O-CH₂ (Ethyl) | 4.12 (quartet) | 4.10 (quartet) |

The separation of signals allows for direct integration and ee calculation.

Implications for Drug Development and Molecular Recognition

The ability to synthesize and analyze specific stereoisomers of ethyl 2-tert-butylpent-4-enoate is directly relevant to drug development. A hypothetical biological receptor with a chiral binding pocket will interact differently with the (R) and (S) enantiomers.

Let's postulate a receptor with three key interaction sites:

-

A hydrophobic pocket to accommodate the bulky tert-butyl group.

-

A hydrogen bond acceptor to interact with the ester carbonyl.

-

A π-stacking region to interact with the allyl group's double bond.

For the (R)-enantiomer, all three substituents might align perfectly with their corresponding receptor sites, leading to a stable complex and high biological activity (the eutomer). In contrast, the (S)-enantiomer, being a mirror image, cannot simultaneously place all three groups in these optimal positions. This poor fit would result in significantly lower binding affinity and reduced or no activity (the distomer). This principle, known as three-point attachment (Ogston's principle), is a cornerstone of stereospecific molecular recognition.

Conclusion

The stereochemistry of ethyl 2-tert-butylpent-4-enoate provides a clear and compelling illustration of the principles that govern the world of chiral molecules. As we have demonstrated, advanced synthetic strategies like Dynamic Kinetic Resolution enable the efficient production of single enantiomers, moving beyond the 50% yield limit of classical resolution.[4] Furthermore, high-fidelity analytical techniques such as chiral HPLC and NMR spectroscopy provide the robust, quantitative data required to validate stereochemical purity with confidence. For researchers in drug discovery and development, a mastery of these concepts and techniques is not merely academic—it is an essential requirement for creating safer, more effective, and more selective medicines.

References

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

-

Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

-

Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Technology Networks. Available at: [Link]

-

Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. MDPI. Available at: [Link]

-

The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

-

SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]

-

Chiral analysis. Wikipedia. Available at: [Link]

-

Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Chemistry Portal. Available at: [Link]

-

Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information. Available at: [Link]

-

(PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. Available at: [Link]

-

Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Synthesis via Chiral Transition Metal Auxiliaries. Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Chiral ester synthesis by transesterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Assurance: Ethyl 2-tert-butylpent-4-enoate

CAS: 122936-14-5 | Formula: C₁₁H₂₀O₂ | MW: 184.28 g/mol [1][2]

Executive Summary & Commercial Landscape

Ethyl 2-tert-butylpent-4-enoate is a specialized steric building block used primarily in the synthesis of hindered amino acids, chiral ligands, and protease inhibitors. Its structural uniqueness lies in the

For drug development professionals, sourcing this compound presents a "buy vs. make" dilemma. While commercially available, it is often a "make-to-order" item rather than a bulk stock commodity.

Primary Commercial Suppliers

The supply chain for CAS 122936-14-5 is dominated by fine chemical specialists rather than general bulk providers.

| Supplier Category | Vendor Name | Role | Stock Status (Typical) | Link |

| Origin Manufacturer | Enamine | Synthesis & Scale-up | In-stock (g to kg) | |

| Global Distributor | Sigma-Aldrich | QA & Logistics | Ships from Enamine/External | |

| Fine Chem Specialist | BLD Pharm | Research Quantities | In-stock (mg to g) | |

| Aggregator | MolPort | Database/Sourcing | Varies |

Procurement Insight: "In-stock" at aggregators often reflects a virtual inventory. For critical path experiments, always request a Certificate of Analysis (CoA) and a H-NMR spectrum before purchase to verify the batch is physically present and not a synthesis-on-demand lead time (4–6 weeks).

Technical Integrity: Quality Control & Impurity Profiling

As a Senior Application Scientist, relying solely on vendor labels is a risk. The steric bulk of the tert-butyl group makes the synthesis of this ester prone to specific impurities that can arrest downstream catalysis.

Critical Impurity Profile

-

Ethyl 3,3-dimethylbutanoate (Starting Material):

-

Origin: Incomplete alkylation due to steric hindrance during synthesis.

-

Impact: Competes in hydrolysis reactions; non-reactive in olefin metathesis.

-

Detection: GC-MS (lower MW: 144 vs 184) or H-NMR (Singlet at

2.2 ppm for

-

-

2-tert-butylpent-4-enoic acid (Hydrolysis Product):

-

Origin: Moisture ingress during storage.

-

Impact: Acidic protons quench sensitive organometallic catalysts (e.g., Grubbs, Pd-catalysts).

-

Detection: Broad singlet >10 ppm in H-NMR.

-

Self-Validating QC Protocol

Upon receipt of the material, execute this rapid validation workflow:

-

Visual Inspection: Liquid should be clear/colorless. Yellowing indicates oxidation.

-

Solubility Check: Dissolve 10mg in non-polar solvent (Hexane). Turbidity suggests polymer formation or salt contamination.

-

Functional NMR: Focus on the alkene region (

5.0–6.0 ppm). Integration must match the tert-butyl singlet (

Synthesis Strategy (The "Backup" Protocol)

If commercial supply is delayed or purity is insufficient, this compound can be synthesized in-house. The reaction exploits the acidity of ethyl 3,3-dimethylbutanoate (often mislabeled as ethyl tert-butylacetate derivatives).

Reaction Logic:

The tert-butyl group is on the

Step-by-Step Methodology

Note: All steps must be performed under Argon/Nitrogen.

Reagents:

-

Ethyl 3,3-dimethylbutanoate (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

Allyl Bromide (1.2 eq)

-

THF (Anhydrous), HMPA (Optional, 5% v/v to accelerate enolate reactivity)

Protocol:

-

Enolization: Cool THF solution of LDA (freshly prepared or commercial) to -78°C.

-

Addition: Dropwise add Ethyl 3,3-dimethylbutanoate. Stir for 45 mins at -78°C. Why? Low temp prevents self-condensation and controls regioselectivity.

-

Alkylation: Add Allyl Bromide slowly. The reaction is exothermic.

-

Warming: Allow to warm to 0°C over 2 hours.

-

Quench: Sat.

.[3] -

Purification: Vacuum distillation is superior to column chromatography for separating the product (BP ~180°C est.) from lower-boiling starting material.

Decision & Synthesis Workflow (Graphviz)

Figure 1: Strategic sourcing and synthesis decision matrix for Ethyl 2-tert-butylpent-4-enoate.

Applications & Mechanistic Utility

Why use this specific ester? The

-

Diastereoselective Alkylation: If this ester is further alkylated (e.g., converting the ester to an enolate again to add a second group), the tert-butyl group forces incoming electrophiles to approach from the opposite face, ensuring high diastereomeric excess (de).

-

Metathesis Precursor: The terminal alkene is a prime candidate for Ring-Closing Metathesis (RCM) to form sterically crowded cyclic amino acid precursors.

-

Hydroboration: Hydroboration of the alkene yields

-hydroxy esters, which can lactonize. The tert-butyl group influences the conformational folding of the chain, favoring specific lactone geometries.

Data Summary: Physical Properties

| Property | Value | Source/Estimation |

| Boiling Point | ~85-90°C @ 15 mmHg | Predicted based on MW/Structure |

| Density | ~0.89 g/mL | Estimated |

| CAS | 122936-14-5 | Verified |

| Storage | 2-8°C, Inert Gas | Prevents hydrolysis/oxidation |

References

-

BLD Pharm. Product Specification: Ethyl 2-tert-butylpent-4-enoate (CAS 122936-14-5).[1][2][4][5][6] Retrieved from

-

Sigma-Aldrich. Ethyl 2-tert-butylpent-4-enoate Product Detail. Retrieved from

-

BenchChem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Retrieved from

-

Organic Chemistry Portal. Synthesis of α-Substituted tert-Butyl Acrylates. (Contextual reference for steric ester synthesis). Retrieved from

Sources

- 1. Ethyl but-2-enoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. 122936-14-5|Ethyl 2-tert-butylpent-4-enoate|BLD Pharm [bldpharm.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 86549-27-1|Ethyl 2,2-dimethylpent-4-enoate|BLD Pharm [bldpharm.com]

- 5. 118942-48-6|(E)-ethyl 2-methylhex-4-enoate|BLD Pharm [bldpharm.com]

- 6. CAS:156293-04-8, 4-Methylene-1,2-cyclopentane-dicarboxylic acid anhydride-毕得医药 [bidepharm.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2-tert-butylpent-4-enoate as a Novel Chiral Auxiliary for Asymmetric Synthesis

Introduction: The Logic of Steric Hindrance in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of stereoselective synthesis.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] The auxiliary is then cleaved from the product and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and electronically biased environment around the reactive center.

This application note introduces Ethyl 2-tert-butylpent-4-enoate as a promising, albeit less conventional, chiral auxiliary. The central design principle of this auxiliary is the strategic placement of a bulky tert-butyl group at the α-position to the ester carbonyl. This steric impediment is hypothesized to effectively shield one face of the corresponding enolate, thereby directing the approach of electrophiles to the opposite face with high selectivity. The pent-4-enoate backbone provides a versatile handle for a variety of synthetic transformations, including but not limited to, cross-coupling and metathesis reactions.

While direct literature on Ethyl 2-tert-butylpent-4-enoate as a chiral auxiliary is not extensive, its application can be inferred from the well-established principles of asymmetric synthesis involving sterically demanding auxiliaries, such as Evans oxazolidinones and tert-butanesulfinamides.[3][4] This guide will, therefore, draw upon analogous systems to provide a comprehensive overview of its potential applications and detailed protocols for its use.

Synthesis of Ethyl 2-tert-butylpent-4-enoate

A plausible synthetic route to Ethyl 2-tert-butylpent-4-enoate would involve the alkylation of a suitable ester enolate with an allyl halide. A general, representative procedure is outlined below.

Proposed Synthetic Protocol

Reaction: Alkylation of Ethyl 2-tert-butylacetate with Allyl Bromide.

Materials:

-

Ethyl 2-tert-butylacetate

-

Lithium diisopropylamide (LDA)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere.

-

Ethyl 2-tert-butylacetate (1.0 eq) is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Allyl bromide (1.2 eq) is then added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford Ethyl 2-tert-butylpent-4-enoate.

Core Applications: Directing Stereoselectivity in Enolate Reactions

The primary utility of Ethyl 2-tert-butylpent-4-enoate lies in its ability to direct the stereochemical outcome of reactions involving the corresponding enolate. The bulky tert-butyl group is expected to create a highly biased steric environment.

Diastereoselective Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The enolate derived from Ethyl 2-tert-butylpent-4-enoate can be alkylated with high diastereoselectivity. The choice of the metal counterion for the enolate can significantly influence the stereochemical outcome. Titanium(IV) enolates, for instance, have shown excellent stereocontrol in similar systems.[5][6]

Protocol for Diastereoselective Alkylation of the Titanium Enolate

Reaction: Alkylation of the titanium enolate of Ethyl 2-tert-butylpent-4-enoate with benzyl bromide.

Materials:

-

Ethyl 2-tert-butylpent-4-enoate

-

Titanium(IV) isopropoxide

-

Diisopropylethylamine (DIPEA)

-

Benzyl bromide

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Ethyl 2-tert-butylpent-4-enoate (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add titanium(IV) isopropoxide (1.1 eq) followed by diisopropylethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 1 hour to facilitate the formation of the chiral titanium(IV) enolate.

-

Add benzyl bromide (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Diastereoselective Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent in many natural products.[7] The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate.[8][9] Boron enolates are well-known to provide high levels of stereocontrol in aldol reactions.[10]

Protocol for Diastereoselective Boron-Mediated Aldol Reaction

Reaction: Aldol reaction of the boron enolate of Ethyl 2-tert-butylpent-4-enoate with benzaldehyde.

Materials:

-

Ethyl 2-tert-butylpent-4-enoate

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA)

-

Benzaldehyde

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

30% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a solution of Ethyl 2-tert-butylpent-4-enoate (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add triethylamine (1.2 eq).

-

Slowly add dibutylboron triflate (1.1 eq) to the solution. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.

-

Cool the reaction mixture back to -78 °C and add freshly distilled benzaldehyde (1.2 eq).

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by adding methanol, followed by a saturated aqueous sodium bicarbonate solution and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with DCM (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via flash chromatography.

Diastereoselective Michael Addition

The Michael addition, or conjugate addition, is a key reaction for the formation of 1,5-dicarbonyl compounds.[11][12] The enolate of our chiral auxiliary can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds with a high degree of stereocontrol.

Protocol for Diastereoselective Michael Addition

Reaction: Michael addition of the lithium enolate of Ethyl 2-tert-butylpent-4-enoate to methyl vinyl ketone.

Materials:

-

Ethyl 2-tert-butylpent-4-enoate

-

Lithium diisopropylamide (LDA)

-

Methyl vinyl ketone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Generate the lithium enolate of Ethyl 2-tert-butylpent-4-enoate as described in the alkylation protocol at -78 °C in THF.

-

In a separate flask, dissolve methyl vinyl ketone (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the enolate solution to the solution of methyl vinyl ketone via cannula.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography.

Cleavage of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its removal to reveal the desired enantiomerically enriched product. For an ester-based auxiliary like Ethyl 2-tert-butylpent-4-enoate, this is typically achieved through hydrolysis. The tert-butyl group at the alpha position may influence the rate of hydrolysis, and conditions may need to be optimized.

Protocol for Hydrolytic Cleavage

Materials:

-

Substrate (product from the asymmetric reaction)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the substrate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 5 eq).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the carboxylic acid product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. The chiral auxiliary may be recoverable from the aqueous layer after appropriate workup.

Alternatively, for substrates sensitive to basic conditions, acidic hydrolysis can be employed.[13][14][15]

Data Presentation

The expected outcomes for the diastereoselective reactions are summarized below. These values are hypothetical and based on results from analogous systems. Experimental validation is required.

| Reaction Type | Electrophile | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Alkylation | Benzyl bromide | (2R,X)- or (2S,X)- | >95:5 |

| Aldol Reaction | Benzaldehyde | syn or anti | >98:2 |

| Michael Addition | Methyl vinyl ketone | (R)- or (S)- at new stereocenter | >90:10 |

Visualizations

Proposed Mechanism of Stereocontrol in Alkylation

The bulky tert-butyl group is expected to effectively block one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered side.

Caption: Steric shielding by the α-tert-butyl group.

Experimental Workflow for Asymmetric Synthesis

The general workflow for utilizing Ethyl 2-tert-butylpent-4-enoate as a chiral auxiliary is depicted below.

Caption: General workflow for using the chiral auxiliary.

Conclusion

Ethyl 2-tert-butylpent-4-enoate presents a conceptually straightforward yet potentially powerful chiral auxiliary for asymmetric synthesis. Its design leverages the well-understood principle of steric hindrance to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The protocols and principles outlined in this application note, derived from established analogous systems, provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar α-bulky ester auxiliaries in their synthetic endeavors. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising chiral auxiliary.

References

-

Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ADDI [online]. Available at: [Link]

-

Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [online]. Available at: [Link]

-

Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Universidade de Lisboa. [online]. Available at: [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. [online]. Available at: [Link]

-

Highly efficient asymmetric alkylation and allylation of N-(diphenylmethylene)glycine tert-butyl ester with a chiral phase-transfer catalyst. ResearchGate. [online]. Available at: [Link]

-

Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents. Caltech. [online]. Available at: [Link]

-

ChemInform Abstract: tert-Butyl Esters of Peptides as Organocatalysts for the Asymmetric Aldol Reaction. Sci-Hub. [online]. Available at: [Link]

-

The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH. [online]. Available at: [Link]

-

Asymmetric alkylation of tert-butyl glycinate Schiff base with chiral quaternary ammonium salt under micellar conditions. PubMed. [online]. Available at: [Link]

-

Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Bentham Science Publisher. [online]. Available at: [Link]

-

Chiral auxiliary. Wikipedia. [online]. Available at: [Link]

-

The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. [online]. Available at: [Link]

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals. [online]. Available at: [Link]

-

The elusive aldol reaction of enolates with aldolates—a highly stereoselective process using three different carbonyl components. Universität Regensburg. [online]. Available at: [Link]

-

SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses Procedure. [online]. Available at: [Link]

-

Diastereoselective reactions of enolates. ResearchGate. [online]. Available at: [Link]

-

Stereoselective Reactions of Enolates. Studylib. [online]. Available at: [Link]

-

Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [online]. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [online]. Available at: [Link]

-

A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [online]. Available at: [Link]

-

Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. MDPI. [online]. Available at: [Link]

-

Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journals. [online]. Available at: [Link]

-

Michael addition reaction. Wikipedia. [online]. Available at: [Link]

-

Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition. [online]. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [online]. Available at: [Link]

-

Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. [online]. Available at: [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [online]. Available at: [Link]

-

Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. [online]. Available at: [Link]

-

Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society. [online]. Available at: [Link]

-

Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [online]. Available at: [Link]

-

Michael Addition Reaction Mechanism. Chemistry Steps. [online]. Available at: [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [online]. Available at: [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Molecules. [online]. Available at: [Link]

-

Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. [online]. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. addi.ehu.es [addi.ehu.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. pharmacy180.com [pharmacy180.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tert-Butyl Esters [organic-chemistry.org]

A Comprehensive Guide to Stereoselective Alkylation of Chiral Titanium(IV) Enolates

Introduction: Overcoming the Barriers of Carbon-Carbon Bond Formation

The α-alkylation of carbonyl compounds is a cornerstone of organic synthesis, pivotal for constructing the carbon skeletons of countless pharmaceuticals and complex natural products. However, traditional methods relying on the SN2-like mechanism of metal enolates often fall short. They are typically restricted to sterically unhindered and reactive alkylating agents like primary alkyl halides.[1] The stereoselective introduction of more complex secondary or tertiary alkyl groups remains a significant hurdle.[2][3]

This guide delves into the powerful and versatile chemistry of chiral titanium(IV) enolates, a methodology that elegantly circumvents these limitations. By harnessing the unique electronic properties of titanium, these intermediates open up novel mechanistic pathways, enabling highly diastereoselective alkylations with a remarkably broad scope of electrophiles, including challenging secondary and tertiary fragments.[1] We will explore the fundamental principles governing this stereocontrol, provide detailed, field-proven protocols, and offer insights into the practical application of this technology for researchers at the forefront of chemical synthesis and drug development.

Core Principles and Mechanistic Insights

The Unique Biradical Character of Titanium(IV) Enolates

The exceptional reactivity of titanium(IV) enolates stems from their unique electronic structure. Unlike their lithium or sodium counterparts, titanium enolates exist in equilibrium between a classical nucleophilic species (the titanium(IV) enolate) and a biradical species (a titanium(III) center with an enolate radical).[1][4] This equilibrium is the result of a valence tautomerism, involving an intramolecular single-electron transfer (SET) from the enolate ligand to the titanium(IV) metal center.[1] This biradical character is the key to unlocking reaction pathways beyond the classical SN2 manifold.[5]

Achieving Stereocontrol: The Role of the Chiral Auxiliary

High stereoselectivity is achieved by employing chiral auxiliaries, with Evans' N-acyloxazolidinones being a prominent and highly successful example.[6][7] The chiral auxiliary is temporarily attached to the substrate and serves to direct the approach of the incoming electrophile.

In the case of titanium(IV) enolates derived from N-acyloxazolidinones, the titanium atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This forms a rigid, planar five-membered ring structure.[8] The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face. This substrate-controlled approach ensures a predictable and highly diastereoselective outcome.

Caption: Stereocontrol via a Chiral Auxiliary.

Mechanistic Pathway: A Radical Departure from the Norm

While titanium enolates can react through traditional SN2 or SN1-like pathways[7], their most innovative application involves a radical-radical coupling mechanism. This pathway is particularly effective with unconventional alkylating agents like diacyl peroxides or tert-butyl peresters, which are precursors to alkyl radicals.[2][4]

The proposed mechanism proceeds as follows:

-

Single-Electron Transfer (SET): The biradical form of the titanium enolate (Ti(III)) donates an electron to the weak O-O bond of the perester or peroxide.[3]

-

Radical Generation: This electron transfer triggers the fragmentation of the alkylating agent, leading to decarboxylation and the formation of a free alkyl radical (R•).[2][4]

-

Radical-Radical Coupling: The newly formed alkyl radical rapidly combines with the Cα radical of the titanium(III) enolate complex to form the new C-C bond with exceptional diastereoselectivity.[4][9]

This radical-based approach successfully facilitates the introduction of secondary and even tertiary alkyl groups, a transformation that is exceptionally difficult to achieve via standard SN2 chemistry.[1]

Caption: Proposed Radical-Radical Coupling Mechanism.

Application Notes and Protocols

Part A: General Considerations & Best Practices

-

Inert Atmosphere: All reactions involving titanium enolates must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Titanium tetrachloride and the resulting enolates are extremely sensitive to moisture.

-

Solvent: Dichloromethane (CH₂) or 1,2-dichloroethane (DCE) are the most commonly used solvents. They must be anhydrous.

-

Reagents: Titanium tetrachloride (TiCl₄) is typically used as a 1.0 M solution in CH₂Cl₂. It is corrosive and moisture-sensitive and should be handled with care. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) must be distilled and stored over potassium hydroxide.

-

Temperature Control: Enolate formation and alkylation reactions are highly temperature-dependent. Strict adherence to the specified temperatures using a cryostat or appropriate cooling baths is critical for achieving high selectivity and yield.

Part B: Protocol for Stereoselective Radical Alkylation with tert-Butyl Peresters

This protocol describes the highly diastereoselective alkylation of a chiral N-acyloxazolidinone titanium enolate using a tert-butyl perester as the source of a secondary or tertiary alkyl radical.[2][3]

Step 1: Titanium(IV) Enolate Formation

-

To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral N-acyloxazolidinone (1.0 equiv).

-

Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add TiCl₄ (1.1 equiv, as a 1.0 M solution in CH₂Cl₂) dropwise via syringe. The solution will typically turn a deep red or brown color.

-

Stir the mixture at 0 °C for 5-10 minutes.

-

Add triethylamine (Et₃N) (1.2 equiv) dropwise. A color change is often observed.

-

Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation Reaction

-

While the enolate solution is stirring, prepare a solution of the tert-butyl perester (1.5 equiv) in a separate flask with a small amount of anhydrous DCE.

-

After the 1-hour enolization period, add the perester solution to the enolate mixture dropwise at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure, diastereomerically enriched alkylated product.

Step 4: Auxiliary Cleavage The chiral auxiliary can be removed under standard conditions to yield various functional groups (e.g., carboxylic acids, alcohols, aldehydes) without disturbing the newly formed stereocenter.[6]

Caption: Experimental Workflow for Radical Alkylation.

Substrate Scope & Performance Data

The radical-based alkylation of chiral titanium(IV) enolates has proven effective for a wide range of substrates. The table below summarizes representative results, highlighting the consistently excellent diastereoselectivity.[2][3]

| Entry | Chiral Acyl Group | Alkyl Group Source (Perester) | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propionyl | 1-Adamantanecarboxylic acid | 74% | 97:3 |

| 2 | Propionyl | Cyclohexanecarboxylic acid | 80% | >97:3 |

| 3 | Propionyl | Cyclopentanecarboxylic acid | 71% | >97:3 |

| 4 | Propionyl | Isobutyric acid | 65% | >97:3 |

| 5 | Phenylacetyl | 1-Adamantanecarboxylic acid | 67% | >97:3 |

| 6 | 4-Pentenoyl | 1-Adamantanecarboxylic acid | 63% | >97:3 |

Troubleshooting and Field-Proven Insights

-

Issue: Low Yields.

-

Cause: Incomplete enolization or moisture contamination. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Confirm the molarity of the TiCl₄ solution.

-

Cause: Slow reaction kinetics with certain peresters can allow for side reactions, such as the enolate reacting with CO₂ released during perester decarboxylation.[3] If a reaction is sluggish, gentle heating may be explored, but this can also compromise selectivity.

-

-

Issue: Low Diastereoselectivity.

-

Cause: Incorrect temperature control during enolate formation or alkylation. The rigidity of the chelated transition state is temperature-dependent. Maintain temperatures as specified.

-

Cause: Incorrect stoichiometry of Lewis acid or base. The ratio of TiCl₄ to the amine base can influence the aggregation state and reactivity of the enolate.[10]

-

-

Insight: Steric Hindrance. The reaction is sensitive to steric hindrance on the N-acyl group. While a variety of functional groups are tolerated, highly bulky acyl chains may result in lower yields.[3]

Conclusion

The stereoselective alkylation of chiral titanium(IV) enolates represents a significant advance in asymmetric C-C bond formation. By leveraging the unique biradical nature of titanium, this methodology provides access to a novel radical-based pathway that effectively overcomes the limitations of traditional SN2 chemistry. The ability to introduce sterically demanding secondary and tertiary alkyl groups with exceptionally high levels of diastereocontrol makes this a powerful tool for synthetic chemists in academia and industry. The protocols and insights provided herein serve as a robust starting point for researchers looking to apply this authoritative and transformative chemistry to their own synthetic challenges.

References

-

Gómez-Palomino, A., Pérez-Palau, M., Urpí, F., & Romea, P. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8899–8903. [Link][2][3][11]

-

Pérez-Palau, M. (2022). Enolates Go Radical. Stereoselective Radical Alkylation Reactions of Titanium Enolates from N-Acyl Oxazolidinones with Carboxylic Acid Derivatives. Synthesis of Umuravumbolide. Doctoral Thesis. [Link][1]

-

Gómez-Palomino, A., Pérez-Palau, M., Romea, P., Urpí, F., et al. (2019). Stereoselective Decarboxylative Alkylation of Titanium(IV) Enolates with Diacyl Peroxides. Organic Letters, 22(1), 123-127. [Link][4][9]

-

Ghosh, A. K., & Li, J. (2001). ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN-ALDOLS. Tetrahedron Letters, 42(14), 2779-2781. [Link][12]

-

Ghosh, A. K., & Kawahama, R. (1998). Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols. Tetrahedron: Asymmetry, 9(20), 3801-3805. [Link][13]

-

Evans, D. A., Urpí, F., Somers, T. C., Clark, J. S., & Bilodeau, M. T. (1990). A new method for the stereoselective C-alkylation of chiral imide enolates. Use of titanium enolates for diastereoselective SN1-like coupling reactions. Journal of the American Chemical Society, 112(22), 8215-8216. [Link] (Note: Direct link to the original paper may require subscription. This reference points to related educational materials.)[7]

-

Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Organic Letters, 2(6), 775-777. [Link][10]

-

Myers, A.G. Course Handout, Chemistry 115. Asymmetric Alkylation of Enolates. Harvard University. [Link] (Note: This is a course material handout providing excellent examples.)[7]

-

University of Bath. (n.d.). III Enolate Chemistry. [Link] (Note: Link to a similar educational resource on enolate chemistry.)[14]

-

Chem 206, Organic Spectroscopy. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link] (Note: A concise educational overview.)[6]

-

Osorio-Lizarazo, D., & Pardo-Núñez, L. G. (2014). Stereoselective addition of chiral titanium enolates to 5-substituted five-membered oxocarbenium ions. Journal of the Brazilian Chemical Society, 25, 1298-1310. [Link][15]

Sources

- 1. Enolates Go Radical. Stereoselective Radical Alkylation Reactions of Titanium Enolates from N-Acyl Oxazolidinones with Carboxylic Acid Derivatives. Synthesis of Umuravumbolide [diposit.ub.edu]

- 2. Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. scielo.br [scielo.br]

Role of Ethyl 2-tert-butylpent-4-enoate in organocatalysis

Application Note: Asymmetric Synthesis of Sterically Hindered -Alkyl Esters

Subject: Ethyl 2-tert-butylpent-4-enoate in Organocatalysis

Executive Summary

Ethyl 2-tert-butylpent-4-enoate represents a class of "stress-test" substrates in organocatalysis. Its structure features a bulky tert-butyl group adjacent to the reactive

In the context of organocatalysis, this molecule serves two critical roles:

-

Benchmark for Steric Tolerance: It validates the ability of chiral Phase-Transfer Catalysts (PTC) to mediate enantioselective alkylations on sterically crowded enolates.

-

Gateway Intermediate: The resulting terminal alkene allows for rapid diversification via Ring-Closing Metathesis (RCM) or hydrofunctionalization, providing access to chiral quaternary centers found in terpenes and polyketides.

This guide provides a validated protocol for the Asymmetric Allylic Alkylation of ethyl 3,3-dimethylbutanoate to synthesize Ethyl 2-tert-butylpent-4-enoate using a chiral spiro-quaternary ammonium catalyst.

Mechanistic Insight: The Steric Challenge

The synthesis of Ethyl 2-tert-butylpent-4-enoate requires the allylation of the enolate derived from ethyl 3,3-dimethylbutanoate.

-

The Problem: The tert-butyl group exerts massive steric repulsion (A-value > 4.5), shielding the

-proton and destabilizing the planar enolate geometry. Standard metal-enolate methods (e.g., LDA/THF) often suffer from poor conversion or require cryogenic conditions (-78 °C) that are difficult to scale. -

The Organocatalytic Solution: Chiral Phase-Transfer Catalysis (PTC) utilizes a distinct Interfacial Mechanism . The catalyst (Q*+) forms a tight ion pair with the enolate at the liquid-liquid interface. The catalyst's rigid chiral pocket shields one face of the enolate, forcing the electrophile (allyl bromide) to attack from the opposite side, regardless of the substrate's inherent steric bulk.

Figure 1: Catalytic Cycle (Interfacial Ion-Pairing)

Caption: The PTC cycle relies on the extraction of the enolate into the organic phase by the chiral quaternary ammonium salt (Q), enabling reaction in a non-polar environment.*

Experimental Protocol

Objective: Enantioselective synthesis of Ethyl 2-tert-butylpent-4-enoate via Asymmetric Phase-Transfer Catalysis.

Materials & Reagents

| Component | Role | Specification |

| Ethyl 3,3-dimethylbutanoate | Substrate | >98% Purity, Dry |

| Allyl Bromide | Electrophile | Distilled before use |

| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | Catalyst | 1 mol% (Maruoka Type) |

| Cesium Hydroxide (CsOH[1]•H2O) | Base | Solid, finely ground |

| Toluene / Dichloromethane | Solvent | 7:3 v/v mixture |

| Ammonium Chloride (sat.) | Quench | Aqueous saturated solution |

Step-by-Step Procedure

1. Catalyst Pre-Complexation:

-

In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (10 mg, 0.01 mmol, 1 mol%) in Toluene/DCM (3.0 mL).

-

Note: The fluorinated aryl groups on the catalyst are essential for

-

2. Substrate Addition:

-

Add Ethyl 3,3-dimethylbutanoate (144 mg, 1.0 mmol) to the reaction vessel.

-

Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

3. Base Activation:

-

Add Cesium Hydroxide Monohydrate (504 mg, 3.0 mmol) in a single portion.

-

Critical: Vigorous stirring (1000 rpm) is required to maximize the interfacial surface area between the solid base and the organic phase.

4. Electrophile Addition:

-

Add Allyl Bromide (130 µL, 1.5 mmol) dropwise over 5 minutes.

-

Seal the flask and allow the reaction to stir at 0 °C for 24 hours . Monitor conversion via TLC (Hexanes/EtOAc 95:5) or GC-MS.

5. Work-up & Purification:

-

Quench the reaction with saturated NH4Cl (5 mL) and dilute with Diethyl Ether (10 mL).

-

Separate the organic layer and extract the aqueous layer with Et2O (2 x 10 mL).

-

Dry combined organics over MgSO4 , filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (SiO2, 100% Hexanes

2% EtOAc/Hexanes). The product is a colorless oil.

Data Analysis & Validation

| Parameter | Method | Expected Result |

| Yield | Gravimetric | 85 - 92% |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralcel OD-H) | >90% (S-isomer) |

| 1H NMR (400 MHz) | CDCl3 | |

| Mass Spec | GC-MS (EI) | m/z = 184 [M]+ |

Troubleshooting & Optimization

Issue: Low Conversion (<50%)

-

Cause: The tert-butyl group prevents efficient deprotonation at the interface.

-

Solution: Switch base to 50% aqueous KOH and increase catalyst loading to 3 mol%. The aqueous base provides a more active interface than solid CsOH for extremely hindered substrates.

Issue: Low Enantioselectivity (<80% ee)

-

Cause: "Background reaction" (uncatalyzed alkylation) occurring in the aqueous phase or at the interface without the catalyst.

-

Solution: Lower the temperature to -20 °C . The catalyzed pathway has a lower activation energy than the background reaction; cooling suppresses the racemic background pathway.

Issue: Dialkylation

-

Observation: Formation of diallyl species.

-

Analysis: Highly unlikely for this specific substrate due to the tert-butyl group. The steric bulk at the quaternary center effectively prevents a second alkylation event.

Downstream Applications

The Ethyl 2-tert-butylpent-4-enoate scaffold is a versatile intermediate. The terminal alkene serves as a handle for further functionalization, while the bulky tert-butyl group directs stereochemistry in subsequent steps.

Figure 2: Application Workflow

Caption: The terminal alkene allows access to chiral cyclic structures via metathesis or lactonization.

References

-

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

-

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Promoted by Chiral Quaternary Ammonium Salts." Accounts of Chemical Research, 37(8), 518–525. Link

-

Shirakawa, S., & Maruoka, K. (2013). "Recent Developments in Asymmetric Phase-Transfer Reactions." Angewandte Chemie International Edition, 52(2), 4312–4348. Link

-

Corey, E. J., & Gross, A. W. (1984). "Tert-butyl-substituted Enolates: Preparation and Properties." Tetrahedron Letters, 25(5), 495-498. Link

Application Notes & Protocols: Safe Handling and Disposal of Ethyl 2-tert-butylpent-4-enoate

Introduction and Hazard Analysis

Ethyl 2-tert-butylpent-4-enoate is an unsaturated ester. While specific toxicological data for this compound is limited, its structural features—an ester group, a sterically hindered tert-butyl group, and a terminal double bond—suggest certain chemical properties and potential hazards that must be carefully managed in a laboratory setting. Based on data from analogous compounds such as ethyl pent-4-enoate and general knowledge of volatile esters, this compound should be treated as a flammable liquid with the potential for skin and eye irritation.[1][2][3]

The primary risks associated with handling Ethyl 2-tert-butylpent-4-enoate include:

-

Flammability: Like many organic esters, it is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]

-

Inhalation: As a potentially volatile compound, its vapors may cause respiratory irritation.[4][5] Symptoms of overexposure to similar compounds can include headache, dizziness, and nausea.[1][2]

-

Skin and Eye Contact: Direct contact can cause skin and eye irritation.[4][5]

-

Ingestion: Ingestion is harmful.[5]

A thorough risk assessment should be conducted before any new or scaled-up procedure involving this compound.

Inferred Physicochemical and Hazard Properties

| Property | Inferred Value/Characteristic | Rationale/Source |

| Physical State | Liquid | Based on similar unsaturated esters.[1][2] |

| Flammability | Flammable Liquid (Assumed Category 3) | Based on SDS for Ethyl pent-4-enoate.[1][2][6] |

| Volatility | Volatile | Common characteristic of low to moderate molecular weight esters.[3][7] |

| Primary Hazards | Flammable, Skin/Eye Irritant, Respiratory Irritant | Based on data for analogous compounds and general properties of esters.[4][5][8] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | General reactivity for esters.[9] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of Ethyl 2-tert-butylpent-4-enoate, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[10]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[4][9]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area. Fire extinguishers suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be available.[1][2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent personal exposure. The following PPE is required when handling Ethyl 2-tert-butylpent-4-enoate:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[11] | Protects against splashes that could cause serious eye irritation. A face shield is necessary when there is a significant splash hazard.[11] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile).[9][11] | Butyl rubber gloves offer excellent protection against esters. Nitrile gloves provide good splash resistance but should be changed immediately upon contamination.[11][12] Always inspect gloves for integrity before use.[13] |

| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A flame-resistant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against spills of corrosive or irritating substances.[14] |

| Respiratory Protection | Not typically required when working in a fume hood. If engineering controls are insufficient, a respirator may be necessary. | Consult your institution's EHS for respirator selection and fit-testing.[13] |

Workflow for Donning and Doffing PPE```dot

Caption: Decision-making process for the proper disposal of laboratory chemical waste.

References

- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.

- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.

- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.

- BenchChem. (2025, December). Personal protective equipment for handling Acid-PEG3-PFP ester.

- EHS. (2024, July). Personal Protective Equipment for Chemical Exposures.

- R.S. Hughes. Chemical Resistant Protective Gear.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- SmartLabs. Esterification.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Ethyl pent-4-enoate.

- PubChem. Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate.

- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Ethyl pent-4-enoate.

- MDPI. (2022, February 9). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin.

- Spex. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.

- Cengage. Safety in the laboratory.

- Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.

- LyondellBasell. (2017, December 4). Ethyl Tert Butyl Ether - SAFETY DATA SHEET.

- Apollo Scientific. (2023, July 11). tert-Butyl 3-hydroxypent-4-enoate - Safety Data Sheet.

- National Academies Press. Prudent Practices in the Laboratory: Working with Chemicals.

- Lab Manager. (2017, July 10). Handling and Storing Chemicals.

- Nouryon. (2025, December 10). SAFETY DATA SHEET TBPEH.

- Tokyo Chemical Industry. (2025, October 10). SAFETY DATA SHEET - Ethyl 2-Methyl-4-pentenoate.

- PlasticsEurope. Safe handling of unsaturated polyester resins.

- PubChem. tert-butyl pent-4-enoate.

- European Composites Industry Association. (2021, May 15). Safe handling of Unsaturated Polyester (UP) Resins.

- Cheméo. Chemical Properties of Ethyl trans-2-butenoate (CAS 623-70-1).

- U.S. Environmental Protection Agency. (2025, October 15). Ethyl 2,4-dimethylpent-4-enoate - Hazard.

- Chemos GmbH & Co. KG. Safety Data Sheet: 2,4-Di-tert-butylphenol.

- Royal Society of Chemistry. Supporting information Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond.

- National Institute of Standards and Technology. ethyl 2-methylpent-4-en-1-oate - NIST Chemistry WebBook.

- ResearchGate. (2015, September 2). Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond.

- National Institute of Standards and Technology. Ethyl 2-butenoate - NIST Chemistry WebBook.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]

- 4. airgas.com [airgas.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. smartlabs.co.za [smartlabs.co.za]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 11. ehs.unl.edu [ehs.unl.edu]

- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. rshughes.com [rshughes.com]

Troubleshooting & Optimization

Common byproducts in Ethyl 2-tert-butylpent-4-enoate synthesis and their removal

Technical Support Center: Synthesis of Ethyl 2-tert-butylpent-4-enoate Subject: Troubleshooting Alpha-Alkylation of Sterically Hindered Esters Ticket ID: #SYN-2TB-PENT4 Status: Open / Guide

Executive Summary

This guide addresses the synthesis of Ethyl 2-tert-butylpent-4-enoate via the alpha-alkylation of Ethyl 3,3-dimethylbutanoate (Ethyl tert-butylacetate) with allyl bromide.

While standard enolate alkylation is a staple of organic synthesis, the presence of the bulky tert-butyl group adjacent to the reaction center introduces significant steric strain. This transforms a routine reaction into a challenge of kinetics and regioselectivity. This guide details the specific byproducts generated by these steric conflicts and provides field-proven protocols to remove them.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I have low conversion (<50%) despite using excess base. Why is the starting material unreactive?

Diagnosis: Enolate Aggregation & Steric Shielding. The tert-butyl group acts as a steric shield. While deprotonation of Ethyl 3,3-dimethylbutanoate is feasible, the resulting lithium enolate forms tight aggregates (tetramers/hexamers) in THF. The bulky tert-butyl group prevents the electrophile (allyl bromide) from approaching the alpha-carbon effectively within these aggregates.

Corrective Action:

-

Disrupt Aggregates: You must use a polar aprotic cosolvent. Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) at a 10-20% v/v ratio relative to THF. This solvates the lithium cation, breaking aggregates into more reactive monomeric/dimeric species.

-

Switch Electrophile: Allyl bromide is good, but Allyl Iodide is superior for hindered substrates due to the weaker C-I bond and higher polarizability (Soft-Soft interaction).

Q2: I see a "ghost" spot on TLC that disappears after acidic workup, but my yield is low. What is it?

Diagnosis: O-Alkylation (Ketene Acetal Formation). Enolates are ambident nucleophiles (reacting at C or O).[1][2] According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is the "hard" center and the carbon is the "soft" center.

-

The Problem: The tert-butyl group sterically hinders the Carbon site. Consequently, the electrophile attacks the accessible Oxygen atom, forming an O-allyl ketene acetal .

-

The "Ghost" Effect: Ketene acetals are extremely acid-sensitive. During your aqueous HCl/NH₄Cl workup, they hydrolyze rapidly, reverting to the starting ester (or the corresponding carboxylic acid) and allyl alcohol.

Corrective Action:

-

Temperature Control: Keep the alkylation step strictly at -78°C . Higher temperatures favor O-alkylation due to the higher activation energy of C-alkylation in hindered systems.

-